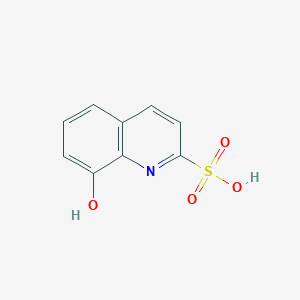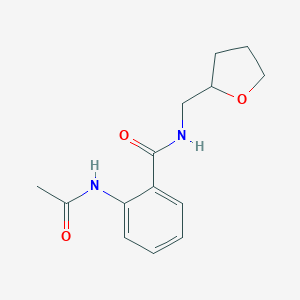![molecular formula C10H18N2O3 B261545 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid, also known as piracetam, is a nootropic drug that has been extensively studied for its potential cognitive-enhancing effects. Piracetam was first synthesized in 1964 by Romanian chemist Corneliu E. Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing sedation or stimulation.
Mechanism of Action
The exact mechanism of action of 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid is not fully understood, but it is thought to enhance cognitive function by increasing the activity of neurotransmitters such as acetylcholine and glutamate, as well as by improving cerebral blood flow and oxygen utilization in the brain.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing glucose metabolism in the brain, reducing oxidative stress, and modulating the activity of ion channels in neurons.
Advantages and Limitations for Lab Experiments
Piracetam has several advantages for use in lab experiments, including its low toxicity and lack of sedative or stimulant effects. However, it is important to note that 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid can have variable effects depending on the dose and individual response, and its effects may be influenced by other factors such as age, sex, and baseline cognitive function.
Future Directions
There are several potential future directions for research on 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid, including investigating its effects on specific cognitive domains such as working memory or executive function, exploring its potential use in combination with other cognitive-enhancing drugs, and investigating its potential neuroprotective effects in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid and to identify potential biomarkers of its cognitive-enhancing effects.
Synthesis Methods
Piracetam is synthesized by reacting 2-pyrrolidone with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate, which is then reacted with 2-aminoethanol to form 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid.
Scientific Research Applications
Piracetam has been extensively studied for its potential cognitive-enhancing effects, particularly in the areas of memory, learning, and attention. Numerous studies have shown that 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid can improve cognitive function in healthy individuals, as well as in those with cognitive impairment due to aging or neurological disorders.
properties
Product Name |
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-oxo-4-(2-pyrrolidin-1-ylethylamino)butanoic acid |
InChI |
InChI=1S/C10H18N2O3/c13-9(3-4-10(14)15)11-5-8-12-6-1-2-7-12/h1-8H2,(H,11,13)(H,14,15) |
InChI Key |
ATLQMCHHNDTARF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)CCC(=O)O |
Canonical SMILES |
C1CC[NH+](C1)CCNC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)


![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)






